3-trans,5-cis-Octadienoyl-CoA
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Overview
Description
3-trans,5-cis-Octadienoyl-CoA is a purine nucleoside diphosphate.
3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.
Scientific Research Applications
Metabolism and Beta-Oxidation of Unsaturated Fatty Acids
The mitochondrial metabolism of unsaturated fatty acids involves significant contributions from compounds like 3-trans,5-cis-Octadienoyl-CoA. Research indicates that these fatty acids, with double bonds extending from odd-numbered carbon atoms, undergo a process involving their conversion to various forms, including 3,5-octadienoyl-CoA. This conversion is facilitated by enzymes like medium-chain acyl-CoA dehydrogenase and mitochondrial delta 3,delta 2-enoyl-CoA isomerase or peroxisomal trifunctional enzyme. These processes are crucial in the efficient beta-oxidation of polyunsaturated fatty acids (Smeland, Nada, Cuebas, & Schulz, 1992).
Reductase-Dependent Pathway in Fatty Acid Metabolism
The beta-oxidation of unsaturated fatty acids with odd-numbered double bonds also follows a reductase-dependent pathway. This pathway ensures the degradation of 3,5-dienoyl-CoA intermediates, preventing the depletion of free coenzyme A, which is vital for maintaining mitochondrial oxidative function. Studies indicate that a significant portion of this compound is metabolized via this pathway (Shoukry & Schulz, 1998).
Enzymatic Mechanisms and Isomerization
Research on enzymes like cis-2-enoyl-CoA reductase from E. coli reveals insights into the stereochemical mechanisms of reactions involving compounds like this compound. These studies help understand the specific interactions and transformations that these molecules undergo during various metabolic processes (Mizugaki, Unuma, Nishimaki, Shiraishi, Kawaguchi, Saito, Okuda, & Yamanaka, 1982).
Role in Beta-Oxidation Pathway
The molecule plays a role in the NADPH-dependent metabolic pathway of odd-numbered double bond unsaturated fatty acids. The specific enzymes involved in this pathway and their mechanisms of action have been a subject of detailed study, providing valuable insights into the beta-oxidation of such fatty acids (Chen, Jin, & Tserng, 1994).
Structural and Catalytic Studies
Structural studies, like those of rat dienoyl-CoA isomerase, have revealed the importance of specific amino acid residues for catalysis involving this compound. These studies contribute significantly to the understanding of the enzyme mechanisms that play a critical role in the metabolism of unsaturated fatty acids (Modis, Filppula, Novikov, Norledge, Hiltunen, & Wierenga, 1998).
Properties
CAS No. |
214769-63-8 |
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Molecular Formula |
C30H48N7O16P3S |
Molecular Weight |
887.7 g/mol |
IUPAC Name |
[(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid |
InChI |
InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1 |
InChI Key |
YHRBHCTXYJGORE-OHKXNCGGSA-N |
Isomeric SMILES |
CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
SMILES |
CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
Canonical SMILES |
CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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